molecular formula C16H24N2O2 B14160635 5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one CAS No. 80212-16-4

5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one

Cat. No.: B14160635
CAS No.: 80212-16-4
M. Wt: 276.37 g/mol
InChI Key: OZXNBXFXQYOLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2’-oxiran]-7(3H)-one is a complex organic compound with a unique spiro structure. This compound is characterized by its indazole and oxirane rings, which are fused together, and the presence of two tert-butyl groups. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2’-oxiran]-7(3H)-one involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route often includes the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, often using peracids or other oxidizing agents.

    Addition of tert-Butyl Groups: The tert-butyl groups are typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Chemical Reactions Analysis

5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2’-oxiran]-7(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl groups, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2’-oxiran]-7(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

Mechanism of Action

The mechanism of action of 5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2’-oxiran]-7(3H)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2’-oxiran]-7(3H)-one include other spiro compounds and indazole derivatives These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Some similar compounds include:

These compounds can be compared based on their structural features, reactivity, and applications in various fields.

Properties

CAS No.

80212-16-4

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

5,7a-ditert-butylspiro[3,3a-dihydroindazole-6,2'-oxirane]-7-one

InChI

InChI=1S/C16H24N2O2/c1-13(2,3)11-7-10-8-17-18-16(10,14(4,5)6)12(19)15(11)9-20-15/h7,10H,8-9H2,1-6H3

InChI Key

OZXNBXFXQYOLPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2CN=NC2(C(=O)C13CO3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.